molecular formula C4H2Br2N2 B1339098 2,5-Dibromopyrazine CAS No. 23229-26-7

2,5-Dibromopyrazine

Cat. No.: B1339098
CAS No.: 23229-26-7
M. Wt: 237.88 g/mol
InChI Key: KIYKHEOWZLJZSB-UHFFFAOYSA-N
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Description

2,5-Dibromopyrazine is an organic compound with the molecular formula C4H2Br2N2. It is a derivative of pyrazine, where two bromine atoms are substituted at the 2 and 5 positions of the pyrazine ring. This compound is known for its applications in various fields, including organic synthesis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dibromopyrazine can be synthesized through several methods. One common route involves the bromination of pyrazine derivatives. For example, 2-aminopyrazine can be brominated using bromine in the presence of hydrobromic acid and sodium nitrite at low temperatures. The reaction proceeds through diazotization followed by bromination to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves similar bromination reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromopyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, in a Suzuki coupling reaction, the product would be a biaryl compound .

Scientific Research Applications

2,5-Dibromopyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dibromopyrazine in chemical reactions involves the activation of the pyrazine ring through the electron-withdrawing effects of the bromine atoms. This activation makes the ring more susceptible to nucleophilic attack, facilitating substitution and coupling reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dibromopyrazine is unique due to its specific substitution pattern and the presence of bromine atoms, which impart distinct reactivity and properties compared to its analogs. This makes it particularly useful in specific synthetic applications where bromine’s reactivity is advantageous .

Properties

IUPAC Name

2,5-dibromopyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Br2N2/c5-3-1-7-4(6)2-8-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIYKHEOWZLJZSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70466937
Record name 2,5-dibromopyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70466937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23229-26-7
Record name 2,5-dibromopyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70466937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Dibromopyrazine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 2,5-Dibromopyrazine utilized in the synthesis of macrocyclic structures?

A1: this compound serves as a key starting material in synthesizing macrocycles like azacalix[n]pyridine[n]pyrazines and oxygen-bridged corona[n]arene[n]pyrazines. Its reactivity stems from the two bromine atoms, which act as leaving groups in various coupling reactions. For instance, it undergoes a double Suzuki-Miyaura cross-coupling reaction with a 3-borylindole to form the heteroaromatic framework of Alocasin A []. In another example, reacting it with 2,6-dibromopyridine yields azacalix[n]pyridine[n]pyrazines []. Similarly, reacting this compound with 2,5-dimethyl-1,4-hydroquinone forms oxygen-bridged corona[n]arene[n]pyrazines []. These macrocycles exhibit interesting properties, such as binding with fullerenes, highlighting the utility of this compound in supramolecular chemistry.

Q2: Can this compound be used to synthesize polymers? If so, what properties do these polymers possess?

A2: Yes, this compound can be electrochemically polymerized to form thin films of polypyrazine. This polymerization occurs via a cathodic dehalogenation mechanism []. The resulting polypyrazine films, specifically named CityU-24 in the study, demonstrated promising electrocatalytic activity for the alkaline hydrogen evolution reaction (HER). This finding highlights the potential of this compound-derived materials in clean energy applications.

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